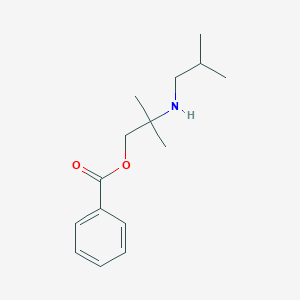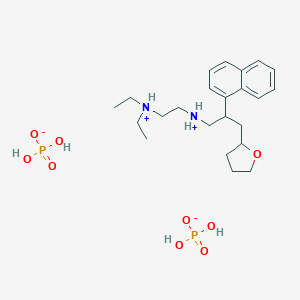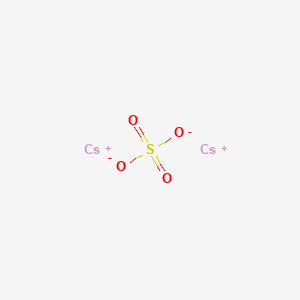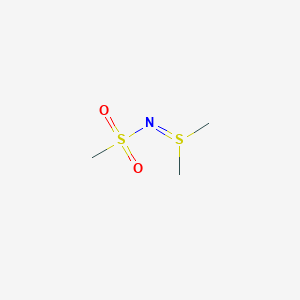
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, also known as coumarin, is a naturally occurring compound found in several plants such as tonka beans, cinnamon, and sweet clover. It has been used for centuries as a flavoring agent in food and beverages, as well as in perfumes and cosmetics. Coumarin has also been extensively studied for its potential therapeutic properties, particularly in the field of cancer research.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies and Molecular Structure Analysis
Structural Insights and Synthesis : Research on 3-benzylchroman-4-ones, a class related to 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, includes studies on their synthesis, crystallographic analysis, and molecular structure. These compounds have demonstrated potential in various therapeutic areas, including anticancer activity (Salam et al., 2021).
Crystal Structure and Antimicrobial Activity : The crystal structure of similar compounds has been elucidated, highlighting their potential in antimicrobial applications. These studies include analysis of molecular structure through X-ray diffraction and evaluation of antimicrobial efficacy (Okasha et al., 2022).
Biological Activities and Potential Therapeutic Applications
Anticancer Properties : Research has focused on the anticancer properties of 4H-1-benzopyran-4-one derivatives. These compounds have shown significant tumor specificity and potential as anticancer agents, opening avenues for new drug designs (Shi et al., 2018).
Neuroprotective Agent for Ischemia-Reperfusion Damage : A derivative of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, KR-31543, has been studied as a neuroprotective agent for ischemia-reperfusion damage, with a focus on its in vitro and in vivo metabolism in rats (Kim et al., 2002).
Spectroscopic and Quantum Chemical Analysis
- Vibrational Study and Molecular Docking : Spectroscopic and quantum chemical studies have been conducted on derivatives of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one, providing insights into their molecular structure, vibrational properties, and antimicrobial activity. These studies include molecular docking simulations for understanding interaction mechanisms (Sivakumar et al., 2021).
Green Synthesis and Catalysis
- Green Synthesis Using Nanoparticles : There has been research on the use of metal oxide nanoparticles as catalysts for the green synthesis of heterocyclic compounds like 1-benzopyrano[b]1-benzopyran-6-ones, highlighting the potential of 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one in environmentally friendly chemical processes (Abdolmohammadi, 2018).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)13-9-11-3-1-2-4-14(11)18-15(13)17/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLKZRNTGQYAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146628 | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
CAS RN |
10465-91-5 | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC17956 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Chlorophenyl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-CHLOROPHENYL)-2H-1-BENZOPYRAN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6751Q41AOC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)









